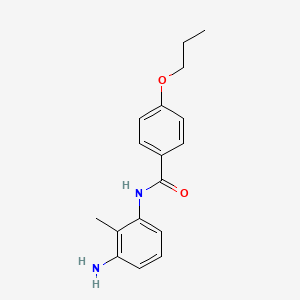

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide

CAS No.: 1020056-38-5

Cat. No.: VC2618211

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020056-38-5 |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | N-(3-amino-2-methylphenyl)-4-propoxybenzamide |

| Standard InChI | InChI=1S/C17H20N2O2/c1-3-11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-5-15(18)12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |

| Standard InChI Key | HNFHZEOUZMKLIQ-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N |

| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N |

Introduction

Chemical Identity and Structure

Basic Information and Properties

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide is an organic compound belonging to the class of aromatic amides. It has a CAS registry number of 1020056-38-5 and is characterized by the molecular formula C₁₇H₂₀N₂O₂, with a corresponding molecular weight of 284.35 g/mol. The compound features a distinctive structure with several key functional groups that contribute to its chemical behavior and potential applications.

Synthesis Methods and Chemical Properties

Chemical Reactivity

The chemical reactivity of N-(3-Amino-2-methylphenyl)-4-propoxybenzamide is governed by its functional groups. Key reaction types include:

-

Oxidation Reactions: The amino group can undergo oxidation to form corresponding nitro derivatives under appropriate conditions.

-

Reduction Reactions: Although the compound already contains an amino group, other reducible groups could be transformed using reagents like lithium aluminum hydride or sodium borohydride.

-

Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions, with reactivity influenced by the existing substituents.

-

Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, though this typically requires harsh conditions due to the stability of amide bonds.

Applications in Scientific Research

Medicinal Chemistry Applications

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide has garnered significant interest in medicinal chemistry for several potential therapeutic applications:

-

Anti-inflammatory Activity: The compound has been investigated for potential anti-inflammatory properties, which may be related to its structural similarity to known anti-inflammatory agents.

-

Anticancer Research: Studies suggest potential applications in cancer research, possibly through interaction with specific cellular targets or signaling pathways.

-

Drug Development: The compound serves as a valuable pharmacophore in drug design efforts, particularly for developing compounds that target specific receptors or enzymes.

Material Science Applications

Beyond medicinal chemistry, N-(3-Amino-2-methylphenyl)-4-propoxybenzamide has potential applications in material science:

-

Polymer Chemistry: The compound's functional groups make it a candidate for incorporation into polymeric materials with specific properties.

-

Development of Specialty Chemicals: It serves as an intermediate in the synthesis of specialty chemicals with defined applications.

Structure-Activity Relationships

Comparison with Similar Compounds

N-(3-Amino-2-methylphenyl)-4-propoxybenzamide belongs to a family of structurally related compounds that differ in the position of functional groups. This structural diversity provides valuable insights into structure-activity relationships.

Table 1: Comparison of N-(3-Amino-2-methylphenyl)-4-propoxybenzamide with Similar Compounds

| Compound | CAS Number | Structural Difference | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(3-Amino-2-methylphenyl)-4-propoxybenzamide | 1020056-38-5 | Propoxy at 4-position of benzamide ring | 284.35 |

| N-(3-Amino-2-methylphenyl)-2-propoxybenzamide | 1020056-52-3 | Propoxy at 2-position of benzamide ring | 284.35 |

| N-(3-Amino-2-methylphenyl)-3-propoxybenzamide | 1020056-74-9 | Propoxy at 3-position of benzamide ring | 284.35 |

| N-(4-Amino-2-methylphenyl)-4-propoxybenzamide | 1020057-67-3 | Amino group at 4-position instead of 3-position | 284.35 |

The positional isomers in this family maintain the same molecular formula and weight but differ in the arrangement of functional groups, which can significantly impact their biological activities and chemical properties .

Key Structure-Activity Insights

Studies on related benzamide derivatives have revealed important structure-activity relationships that may apply to N-(3-Amino-2-methylphenyl)-4-propoxybenzamide:

-

Position of Substituents: The position of the amino and propoxy groups significantly influences biological activity. For example, in similar compounds, the 4-position of the propoxy group has been associated with specific receptor interactions .

-

Effect of Alkoxy Chain Length: The three-carbon propoxy chain provides a balance of lipophilicity and hydrogen-bonding capacity that may be optimal for certain biological targets compared to shorter or longer alkoxy chains .

-

Importance of the Amino Group: The amino group serves as both a hydrogen bond donor and a site for potential metabolic transformation, contributing to the compound's pharmacological profile.

Physicochemical Properties and ADMET Profile

Physicochemical Characteristics

The physicochemical properties of N-(3-Amino-2-methylphenyl)-4-propoxybenzamide significantly influence its behavior in biological systems and its utility in various applications.

Table 2: Predicted Physicochemical Properties of N-(3-Amino-2-methylphenyl)-4-propoxybenzamide

These properties suggest that N-(3-Amino-2-methylphenyl)-4-propoxybenzamide possesses a balance of lipophilicity and hydrophilicity that may facilitate its penetration through biological membranes while maintaining adequate solubility for biological applications.

Research Directions and Future Perspectives

Emerging Applications

Several promising research directions for N-(3-Amino-2-methylphenyl)-4-propoxybenzamide are evident from current literature:

-

Targeted Drug Development: Further exploration of the compound's activity against specific biological targets could lead to development of more potent and selective therapeutic agents.

-

Combination Therapies: The potential synergistic effects when combined with established drugs represents an important area for investigation, particularly in cancer and inflammatory disease contexts.

-

Structural Modifications: Systematic structural modifications to optimize biological activity and pharmacokinetic properties could yield improved derivatives with enhanced efficacy.

Analytical Methods and Characterization

Advanced analytical methods are critical for characterizing N-(3-Amino-2-methylphenyl)-4-propoxybenzamide and monitoring its reactions:

-

Spectroscopic Analysis: NMR spectroscopy, mass spectrometry, and infrared spectroscopy provide detailed structural information.

-

Chromatographic Techniques: HPLC and GC-MS methods facilitate purity assessment and reaction monitoring.

-

X-ray Crystallography: This technique could provide definitive confirmation of the three-dimensional structure, including bond angles and crystal packing arrangements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume